molecular formula C9H8ClN B1370288 4-Chloro-2-methyl-1H-indole CAS No. 6127-16-8

4-Chloro-2-methyl-1H-indole

Cat. No.: B1370288
CAS No.: 6127-16-8
M. Wt: 165.62 g/mol
InChI Key: PAFKJCJIJXBWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors, modulating signaling pathways and cellular responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins, such as enzymes or receptors, leading to conformational changes and subsequent biological effects . For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions is crucial for understanding its long-term effects on cellular function. In vitro and in vivo studies have provided insights into the temporal changes in its biological activity and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range produces optimal biological activity without causing significant toxicity. Exceeding this threshold can result in adverse effects, such as organ damage or altered physiological functions. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, its interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially impacting cellular functions and physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its activity and function. For instance, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm could modulate metabolic processes.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Alternatively, it could be targeted to the endoplasmic reticulum, affecting protein synthesis and folding. Understanding its subcellular localization provides insights into its specific biological roles and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with acetone in the presence of a strong acid, followed by cyclization to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of a nitroarene with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and indoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-methyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-1H-indole is unique due to the presence of both a chlorine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indole derivatives .

Properties

IUPAC Name

4-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKJCJIJXBWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618342
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-16-8
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the crude [3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester (5.21 g) in dichloromethane (180 ml) was added trifluoroacetic acid (20 ml). The reaction mixture was stirred at room temperature for 5 days and then partitioned between dichloromethane and 5% sodium bicarbonate solution. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 4-Chloro-2-methyl-1H-indole and 3-Chloro-2-methyl-phenylamine as a mixture (2.6 g mixture, 69% yield of 4-Chloro-2-methyl-1H-indole). 1H NMR (CDCl3) d: 2.45 (s, 3H), 6.32-6.33 (m, 1H), 6.98-7.18 (m, 3H), 7.96 (bs, 1H), M−H: 164.
Name
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.